4-({[(furan-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
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Overview
Description
The compound “4-({(furan-2-yl)methylamino}methyl)-N-methylpyridin-2-amine” is a chemical with the CAS Number: 1462888-75-0 . It has a molecular weight of 231.3 . The IUPAC name for this compound is 4-{[(2-furylmethyl)(methyl)amino]methyl}-N-methyl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.The physical form of this compound is a powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Scientific Research Applications
1. Energetic Materials Synthesis
Compounds like 4-({(furan-2-yl)methylamino}methyl)-N-methylpyridin-2-amine are used in synthesizing insensitive energetic materials. A study by Yu et al. (2017) explored creating N-trinitroethylamino derivatives and energetic salts based on similar furan and pyridine derivatives. These compounds displayed moderate thermal stabilities and were insensitive towards impact and friction, suggesting their potential in developing safer energetic materials (Yu et al., 2017).
2. Pharmaceutical Applications
In medicinal chemistry, similar pyridine and furan derivatives are explored for their potential as pharmaceutical agents. For instance, Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines to investigate their potential as adenosine receptor (AR) ligands. These compounds showed promising results in reducing neuropathic pain, highlighting the therapeutic potential of furan-pyridine compounds in treating neurological conditions (Betti et al., 2019).
3. Catalysis and Chemical Reactions
Furan and pyridine-based compounds, similar to 4-({(furan-2-yl)methylamino}methyl)-N-methylpyridin-2-amine, find applications in catalysis. Research by Deeken et al. (2006) demonstrated the use of such compounds in catalyzing Suzuki cross-coupling reactions, providing a "phosphine-free" catalyst system. This indicates the potential of these compounds in facilitating various chemical transformations, crucial in industrial and pharmaceutical chemistry (Deeken et al., 2006).
4. Corrosion Inhibition
In the field of materials science, furan and pyridine derivatives are explored as corrosion inhibitors. For example, Mert et al. (2014) investigated the effect of 2-amino-4-methylpyridine on mild steel corrosion, showcasing the potential of these compounds in protecting metals against corrosion, which is vital in industrial applications (Mert et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-[[furan-2-ylmethyl(methyl)amino]methyl]-N-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZGIDBOFUZBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CN(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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